molecular formula C16H14N2O3S2 B2865199 N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896282-52-3

N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2865199
CAS No.: 896282-52-3
M. Wt: 346.42
InChI Key: APVJNQCDJCNEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a methyl group at the 6-position and a methylsulfonyl group at the 3-position of the benzamide moiety. This compound belongs to a broader class of N-(thiazol-2-yl)benzamides, which are known for their diverse pharmacological and material science applications, including kinase inhibition, corrosion resistance, and enzyme modulation .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-6-7-13-14(8-10)22-16(17-13)18-15(19)11-4-3-5-12(9-11)23(2,20)21/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVJNQCDJCNEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the benzothiazole derivative with 3-(methylsulfonyl)benzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis and the use of automated reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibiting cancer cell proliferation or acting as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern:

  • 6-Methylbenzo[d]thiazole vs. However, the amino group may reduce metabolic stability compared to the methyl group in the target compound . N-(4-(Pyridin-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (9a) (): The substitution of benzo[d]thiazole with a pyridinyl-thiazole heterocycle introduces aromatic nitrogen atoms, which could enhance π-π stacking interactions in biological systems. However, the 6-methyl group in the target compound may confer greater lipophilicity, improving membrane permeability .
  • Methylsulfonyl vs. Trifluoromethyl/Chloro Substituents :
    • N-Methyl-4-(3-trifluoromethylphenyl)thiazole-2-amine (6a) (): The trifluoromethyl group is a strong electron-withdrawing substituent but lacks the sulfonyl group’s hydrogen-bond acceptor capacity. This difference may influence target selectivity; for example, sulfonyl groups are critical in kinase inhibitor interactions .
    • N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl})-substituted benzamides (): The carbamothioyl group introduces sulfur-based hydrogen bonding, which is absent in the target compound. This structural divergence may lead to distinct bioactivity profiles, such as protease vs. kinase inhibition .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Key Applications Reference
N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide Benzo[d]thiazole 6-CH₃, 3-SO₂CH₃ Kinase inhibition, Material science
N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTB) Benzo[d]thiazole 6-NH₂ Corrosion inhibition
3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (9a) Pyridinyl-thiazole 3-SO₂CH₃ Kinase inhibition
N-Methyl-4-(3-trifluoromethylphenyl)thiazole-2-amine (6a) Thiazole 4-CF₃ Enzyme modulation

Key Research Findings

  • Bioactivity Divergence : Benzo[d]thiazole derivatives (e.g., ABTB) prioritize material science applications, while pyridinyl-thiazole analogs (e.g., 9a) are more pharmacologically relevant .
  • Synthetic Challenges : Multistep functionalization of the benzo[d]thiazole core may limit scalability compared to simpler thiazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.